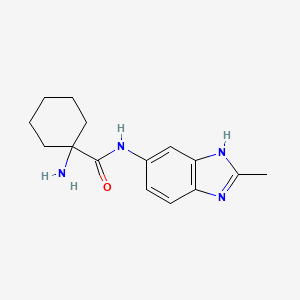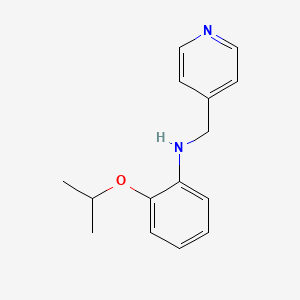![molecular formula C11H12Cl2N2O2 B7557788 N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.
Wirkmechanismus
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP and leads to the inhibition of protein kinase A. This results in a variety of downstream effects, including the inhibition of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue or cell type being studied. For example, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to decrease heart rate and blood pressure in animal models, suggesting a potential role in the treatment of cardiovascular disease. In addition, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to decrease neuronal excitability and increase the threshold for seizure activity, suggesting a potential role in the treatment of epilepsy. Other studies have suggested that N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide may have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide as a pharmacological tool in scientific research is its high potency and selectivity for the adenosine A1 receptor. This allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of other receptors. However, one limitation of N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide is that it may have off-target effects at high concentrations, which could lead to non-specific effects on cellular signaling pathways.
Zukünftige Richtungen
There are a variety of potential future directions for research on N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide and adenosine A1 receptor agonists. One area of interest is the potential use of adenosine A1 receptor agonists in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of adenosine A1 receptor agonists in the treatment of chronic pain, which is a major public health problem. Finally, there is ongoing research on the development of new adenosine A1 receptor agonists with improved pharmacokinetic properties and reduced off-target effects.
Synthesemethoden
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. The resulting compound is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide. The final product can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been used to study the effects of adenosine A1 receptor activation on cardiovascular function, neuronal excitability, and sleep regulation. In addition, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been used to investigate the potential therapeutic benefits of adenosine A1 receptor agonists in the treatment of various diseases, including epilepsy, ischemia-reperfusion injury, and chronic pain.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-10(16)14-7-3-4-8(13)9(5-7)15-11(17)6-12/h3-5H,2,6H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFSZKRBWAMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)



![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)

![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)


![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)

![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)